molecular formula C7H14ClO6P B13732240 Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate CAS No. 2096-66-4

Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate

Cat. No.: B13732240
CAS No.: 2096-66-4
M. Wt: 260.61 g/mol
InChI Key: VMFMWADWPYXFMW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is a phosphonate ester with a molecular structure comprising a chlorinated carbon chain, a hydroxyl group, and two methoxy groups attached to a phosphorus atom. This unique configuration enables its participation in diverse chemical reactions, including nucleophilic substitutions and enzyme inhibition, making it valuable in organic synthesis and medicinal chemistry . Its synthesis typically involves phosphonylation reactions under controlled conditions (e.g., specific catalysts, temperature, or pH), which optimize yield and selectivity .

Properties

CAS No.

2096-66-4

Molecular Formula

C7H14ClO6P

Molecular Weight

260.61 g/mol

IUPAC Name

methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate

InChI

InChI=1S/C7H14ClO6P/c1-7(10,5(8)6(9)12-2)15(11,13-3)14-4/h5,10H,1-4H3

InChI Key

VMFMWADWPYXFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)Cl)(O)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate typically involves the reaction of 2-chloro-3-hydroxybutanoic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-chloro-3-dimethoxyphosphoryl-3-oxobutanoate.

    Reduction: Formation of 2-hydroxy-3-dimethoxyphosphoryl-3-hydroxybutanoate.

    Substitution: Formation of 2-amino-3-dimethoxyphosphoryl-3-hydroxybutanoate or 2-thio-3-dimethoxyphosphoryl-3-hydroxybutanoate.

Scientific Research Applications

Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the dimethoxyphosphoryl group can engage in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Insights :

  • The chloro and phosphoryl groups in this compound distinguish it from amine- or sulfonate-containing analogues, enabling distinct reaction pathways (e.g., phosphorylation of biomolecules) .
  • Compounds like Methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride prioritize amine-mediated interactions, favoring neuroprotective applications over enzyme inhibition .

Key Insights :

  • This compound’s phosphoryl group likely enhances binding to enzyme active sites, though specific IC50 data are pending .
  • Fluorinated analogues (e.g., Methyl 2-amino-3,3-difluorobutanoate) exhibit superior enzyme inhibition (IC50 = 0.45 µM) due to increased electronegativity .

Key Insights :

  • Phosphonylation reactions for this compound require stringent anhydrous conditions to prevent hydrolysis of the phosphoryl group .
  • Cyclobutane-derived analogues achieve near-quantitative yields via optimized alkylation protocols , whereas trifluoroethylamino derivatives require prolonged reaction times (27 hours) .

Reactivity and Stability Profiles

The compound’s chloro and phosphoryl groups confer distinct stability and reactivity:

  • Hydrolytic Stability: The phosphoryl group resists hydrolysis under neutral conditions but degrades in acidic/basic environments, unlike sulfonamides (e.g., Sodium 2-methanesulfonamido-3-methylbutanoate), which exhibit broader pH stability .
  • Thermal Stability: Decomposition occurs above 150°C, comparable to methylamino cyclobutane carboxylates but inferior to fluorinated derivatives (stable up to 200°C) .

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